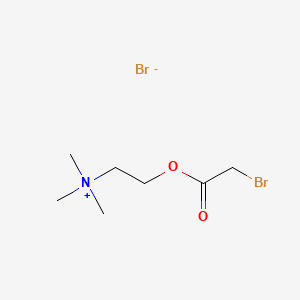
Bromoacetylcholine bromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoacetylcholine bromide can be synthesized through the reaction of bromoacetyl bromide with choline or its derivatives. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction conditions often include maintaining a low temperature to control the reactivity of bromoacetyl bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bromoacetylcholine bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom in the bromoacetyl group can act as a leaving group, making the compound reactive in nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are bromoacetic acid and choline.
Scientific Research Applications
Bromoacetylcholine bromide is widely used in scientific research due to its ability to act as an affinity alkylating agent for nicotinic receptors . Some of its applications include:
Biochemical research: It is used to study the binding and function of nicotinic receptors in various tissues.
Chemical synthesis: It serves as a precursor for synthesizing more complex molecules in organic synthesis.
Pharmacological studies: It is employed in the development and testing of drugs targeting nicotinic receptors.
Mechanism of Action
Bromoacetylcholine bromide exerts its effects by alkylating nicotinic receptors. The bromoacetyl group reacts with nucleophilic residues in the receptor, leading to covalent modification and inhibition of receptor function . This mechanism is useful for studying receptor structure and function, as well as for developing receptor-targeted drugs .
Comparison with Similar Compounds
Similar Compounds
Acetylcholine: A natural neurotransmitter with a similar structure but lacks the bromoacetyl group.
Bromoacetyl bromide: A related compound used as an acylating reagent in organic synthesis.
Chloroacetylcholine: Another derivative of acetylcholine with a chloroacetyl group instead of a bromoacetyl group.
Uniqueness
Bromoacetylcholine bromide is unique due to its bromoacetyl group, which enhances its reactivity and makes it a valuable tool for studying nicotinic receptors . Its ability to covalently modify receptors distinguishes it from other acetylcholine derivatives .
Properties
IUPAC Name |
2-(2-bromoacetyl)oxyethyl-trimethylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrNO2.BrH/c1-9(2,3)4-5-11-7(10)6-8;/h4-6H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIIOPIEVQSYHH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CBr.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017386 | |
| Record name | 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463469 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22004-27-9 | |
| Record name | 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)



![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3116861.png)





